molecular formula C12H18NO5P B12620416 N-[Ethoxy(phenyl)phosphoryl]-L-threonine CAS No. 918794-14-6

N-[Ethoxy(phenyl)phosphoryl]-L-threonine

Katalognummer: B12620416
CAS-Nummer: 918794-14-6
Molekulargewicht: 287.25 g/mol
InChI-Schlüssel: RFKHOFALTNPOEL-NJHYPEHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Ethoxy(phenyl)phosphoryl]-L-threonine is an organophosphorus compound with the molecular formula C12H18NO5P. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to the amino acid L-threonine. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-threonine typically involves the reaction of L-threonine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

N-[Ethoxy(phenyl)phosphoryl]-L-threonine is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-threonine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[Ethoxy(phenyl)phosphoryl]-L-threonine is unique due to its combination of an ethoxy group, a phenyl ring, and an amino acid moiety. This structure imparts specific chemical properties that make it useful in various applications, particularly in research and industrial settings .

Eigenschaften

CAS-Nummer

918794-14-6

Molekularformel

C12H18NO5P

Molekulargewicht

287.25 g/mol

IUPAC-Name

(2S,3R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C12H18NO5P/c1-3-18-19(17,10-7-5-4-6-8-10)13-11(9(2)14)12(15)16/h4-9,11,14H,3H2,1-2H3,(H,13,17)(H,15,16)/t9-,11+,19?/m1/s1

InChI-Schlüssel

RFKHOFALTNPOEL-NJHYPEHSSA-N

Isomerische SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H]([C@@H](C)O)C(=O)O

Kanonische SMILES

CCOP(=O)(C1=CC=CC=C1)NC(C(C)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.